5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile
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Overview
Description
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C10H7BrF3N. It is a derivative of phenylacetonitrile, characterized by the presence of bromine, methyl, and trifluoromethyl groups on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Scientific Research Applications
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-methyl-3-(trifluoromethyl)benzaldehyde with a suitable nitrile source under specific conditions. The reaction typically requires a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the formation of the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield amines or alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Often carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products include substituted phenylacetonitriles with various functional groups.
Oxidation: Yields carboxylic acids or ketones.
Reduction: Produces amines or alcohols.
Mechanism of Action
The mechanism by which 5-bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-fluorobenzotrifluoride
Uniqueness
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3N/c1-6-7(2-3-15)4-8(11)5-9(6)10(12,13)14/h4-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDQKOPQDLPFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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